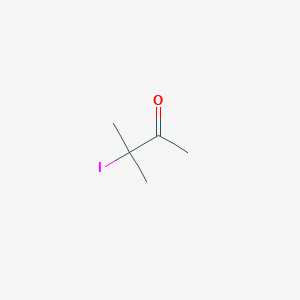

2-Butanone, 3-iodo-3-methyl-

Description

BenchChem offers high-quality 2-Butanone, 3-iodo-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 3-iodo-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113613-35-7 |

|---|---|

Molecular Formula |

C5H9IO |

Molecular Weight |

212.03 g/mol |

IUPAC Name |

3-iodo-3-methylbutan-2-one |

InChI |

InChI=1S/C5H9IO/c1-4(7)5(2,3)6/h1-3H3 |

InChI Key |

AMAJPSBXXMYTFM-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C)I |

Canonical SMILES |

CC(=O)C(C)(C)I |

Other CAS No. |

113613-35-7 |

Synonyms |

2-Butanone, 3-iodo-3-methyl- |

Origin of Product |

United States |

The Role of α Halocarbonyl Compounds As Versatile Synthetic Intermediates

α-Halocarbonyl compounds are a class of organic molecules characterized by a carbonyl group with a halogen substituent on the adjacent carbon atom. diva-portal.org This arrangement of functional groups renders them highly valuable as versatile intermediates in a multitude of organic transformations. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen, which is susceptible to nucleophilic attack.

These compounds serve as potent alkylating agents. diva-portal.org The primary mode of reaction for many α-halocarbonyls is nucleophilic substitution, typically proceeding through an SN2 mechanism at the α-carbon. prepchem.com However, the choice of nucleophile is critical; strongly basic nucleophiles can lead to competing enolate formation, particularly with α-halo ketones. prepchem.comacs.org

Beyond ionic pathways, the development of photoredox catalysis has expanded the repertoire of α-halocarbonyl reactivity, enabling their participation in radical reactions. researchgate.net For instance, α-bromocarbonyl compounds with a tertiary carbon, which were once primarily used as radical initiators, are now recognized as valuable precursors for tertiary alkyl radicals. researchgate.net This dual reactivity, as both electrophiles in ionic reactions and as radical precursors, allows for a wide array of synthetic applications, including cross-coupling, cyclization, and rearrangement reactions. researchgate.net

A summary of key properties for the parent ketone, 2-butanone (B6335102), is provided below.

| Property | Value |

| Molecular Formula | C4H8O |

| Molecular Weight | 72.11 g/mol |

| Boiling Point | 80 °C |

| Melting Point | -87 °C |

| Density | 0.805 g/mL at 25 °C |

| Data sourced from ChemicalBook. nih.gov |

Specific Significance of α Iodoketones Within Organic Synthesis

Within the family of α-halocarbonyls, α-iodoketones hold a special significance due to the unique properties of the carbon-iodine bond. The C-I bond is considerably weaker than its C-Br or C-Cl counterparts, making iodine an excellent leaving group. This enhanced reactivity makes α-iodoketones highly effective intermediates in nucleophilic substitution and elimination reactions. lookchem.com

The synthesis of α-iodoketones can be achieved through various methods. Direct iodination of ketones using molecular iodine is a common approach, often facilitated by a catalyst or mediator. nih.govnist.gov For instance, the combination of copper(II) oxide and iodine provides a neutral-condition method for transforming aromatic ketones into their corresponding α-iodo derivatives. nih.govresearchgate.net Other methods involve the reaction of enol acetates with N-iodosuccinimide or the aerobic oxidative iodination of allylic alcohols. chemsynthesis.combeilstein-journals.org

The reactivity of α-iodoketones extends beyond simple substitutions. They are valuable precursors in radical-mediated C-C bond-forming reactions. Research has shown that radicals generated from α-iodoketones can exhibit unexpected nucleophilic character. researchgate.net Furthermore, they are employed in transition metal-catalyzed processes, such as the copper-catalyzed carboiodination of alkynes. ontosight.ai Mechanistic studies have also revealed that α-iodoketones can be key intermediates in electrochemical reactions, for example, in the synthesis of α-enaminones from ketones and anilines. acs.org

Structural and Mechanistic Challenges Associated with Substituted α Iodoketones, with Focus on 2 Butanone, 3 Iodo 3 Methyl

Direct α-Iodination of Ketones

Direct α-iodination of a ketone involves the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with an iodine atom. The starting material, 3-methyl-2-butanone, is an unsymmetrical ketone with two distinct α-positions: the primary methyl group (C1) and the tertiary methine group (C3). The synthesis of 2-Butanone, 3-iodo-3-methyl- requires the selective iodination at the more substituted C3 position. This regioselectivity is a critical challenge governed by the reaction conditions and the nature of the intermediates formed, namely enols or enolates.

Under acidic conditions, the α-halogenation of a ketone proceeds through an enol intermediate. docbrown.info The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. docbrown.info For an unsymmetrical ketone like 3-methyl-2-butanone, two possible enol tautomers can form: the kinetically favored enol (less substituted double bond) and the thermodynamically favored enol (more substituted double bond).

The acid-catalyzed enolization of 2-butanone has been shown to favor enolization toward the methylene (B1212753) group, suggesting that for 3-methyl-2-butanone, formation of the more substituted enol at the C3 position is plausible. mcmaster.ca This thermodynamic enol, 3-methylbut-2-en-2-ol, would then react with an electrophilic iodine source to yield the desired 3-iodo-3-methyl-2-butanone.

However, the regioselectivity of acid-catalyzed halogenation can be complex. In the case of the bromination of 3-methyl-2-butanone in methanol, the major product is 1-bromo-3-methyl-2-butanone, resulting from the reaction at the less substituted methyl group, with the 3-bromo isomer formed as a minor product. orgsyn.org This outcome suggests that steric factors can play a significant role, sometimes overriding the preference for the more stable thermodynamic enol. The introduction of the first halogen atom deactivates the enol or enolate, which helps to prevent polyhalogenation under acidic conditions. docbrown.info

Table 1: Regioselectivity in Acid-Catalyzed Halogenation of 3-Methyl-2-butanone

| Halogen | Catalyst/Solvent | Major Product | Minor Product | Reference |

|---|

This interactive table summarizes the observed regioselectivity in the acid-catalyzed halogenation of 3-methyl-2-butanone.

In the presence of a base, ketone halogenation occurs via an enolate intermediate. masterorganicchemistry.com The regioselectivity of deprotonation is typically under kinetic control, with the proton on the less sterically hindered α-carbon being removed more rapidly. For 3-methyl-2-butanone, this would favor the formation of the kinetic enolate at the C1 methyl group.

Furthermore, base-catalyzed halogenation is prone to polyhalogenation. masterorganicchemistry.com The introduction of an electron-withdrawing iodine atom increases the acidity of the remaining α-protons on the same carbon, making them more susceptible to deprotonation and subsequent halogenation. masterorganicchemistry.com This phenomenon culminates in the haloform reaction for methyl ketones, where the methyl group is fully halogenated, followed by cleavage of the carbon-carbon bond to yield a carboxylate and a haloform (CHI3). masterorganicchemistry.comyoutube.com Consequently, achieving selective mono-iodination at the tertiary C3 position to form 2-Butanone, 3-iodo-3-methyl- under basic conditions is exceptionally challenging and generally impractical.

Modern synthetic methods often employ oxidative iodination to enhance the reactivity of molecular iodine (I₂). These protocols involve an oxidant that converts I₂ into a more potent electrophilic iodinating species, such as the iodonium (B1229267) ion (I⁺), which can more effectively react with the neutral enol form of the ketone. organic-chemistry.orgnih.gov

Transition metal compounds are effective catalysts for the α-iodination of ketones. A system comprising iodine and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol or acetic acid has been shown to provide α-iodo ketones in high yields. epa.govoup.com This method has demonstrated regioselectivity with unsymmetrical ketones when conducted in alcoholic solvents like methanol. epa.govresearchgate.net The proposed mechanism involves the oxidation of I₂ by CAN to generate an electrophilic iodine species.

Another effective system utilizes copper(II) oxide (CuO) as a catalyst in combination with iodine in methanol. organic-chemistry.org This method proceeds under neutral conditions and offers high yields. Mechanistic studies suggest that CuO facilitates the generation of the active iodonium species, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide (I⁻) back to molecular iodine (I₂), creating an efficient catalytic cycle. organic-chemistry.org

Table 2: Transition Metal-Catalyzed α-Iodination of Ketones

| Catalytic System | Solvent | Key Features | Reference |

|---|---|---|---|

| I₂ / (NH₄)₂Ce(NO₃)₆ (CAN) | Methanol, Acetic Acid | High yields, Regioselective for unsymmetrical ketones | epa.govresearchgate.net |

This interactive table presents different transition metal-based catalytic systems for the α-iodination of ketones.

To circumvent the use of potentially toxic or expensive metals, metal-free iodination methods have been developed. These often rely on alternative oxidants or organocatalysts. For instance, sodium percarbonate (SPC), an inexpensive and environmentally benign oxidant, can be used to facilitate the oxidative iodination of various aromatic compounds. nih.gov While not specifically detailed for aliphatic ketones, the principle of using a "dry carrier" of hydrogen peroxide to generate an electrophilic halogen could be extended.

The use of N-iodosuccinimide (NIS) is a common metal-free approach for iodination. Its reactivity can be enhanced by organocatalysts. For example, thiourea (B124793) catalysts have been employed to activate 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), another source of electrophilic iodine, for the iodination of activated aromatic compounds. organic-chemistry.org Such strategies could potentially be adapted for the regioselective α-iodination of ketones like 3-methyl-2-butanone.

The degree of iodination is a critical aspect to control, particularly for methyl ketones. As discussed, base-catalyzed conditions inherently favor polyhalogenation due to the electronic effects of the newly introduced halogen. masterorganicchemistry.com

In contrast, acid-catalyzed halogenation is generally self-limiting and tends to stop after a single substitution. docbrown.info The electron-withdrawing nature of the iodine atom decreases the basicity of the carbonyl oxygen, making the subsequent protonation step—which is required for enol formation—less favorable. This deactivation of the α-iodoketone toward further enolization effectively prevents polyiodination, making acidic or neutral oxidative conditions the preferred choice for synthesizing mono-iodo ketones like 2-Butanone, 3-iodo-3-methyl-. Careful control over stoichiometry, temperature, and reaction time is also essential to optimize the yield of the desired mono-iodinated product and minimize side reactions.

Oxidative Iodination Protocols Utilizing Molecular Iodine and Electrophilic Iodine Reagents

Indirect Synthetic Routes to 2-Butanone, 3-iodo-3-methyl-

Indirect methods provide versatile alternatives to the direct iodination of the parent ketone, often offering improved regioselectivity and functional group tolerance. These routes typically involve the transformation of a pre-functionalized substrate into the target α-iodoketone.

Halogen Exchange Reactions from Pre-existing Halogenated Ketones

A prominent and well-established indirect route to 2-butanone, 3-iodo-3-methyl- is through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org This S\textsubscript{N}2 (substitution nucleophilic bimolecular) reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgiitk.ac.in The reaction is particularly effective for α-carbonyl halides. wikipedia.org

For the synthesis of the target compound, this would involve treating a precursor like 3-bromo-3-methyl-2-butanone (B1330662) or 3-chloro-3-methyl-2-butanone with an alkali iodide salt, typically sodium iodide (NaI), in a suitable polar aprotic solvent such as acetone. wikipedia.orgmanac-inc.co.jp The success of the Finkelstein reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates out of the solution, thus driving the equilibrium towards the formation of the iodo-substituted product. wikipedia.orgmanac-inc.co.jpic.ac.uk

The general mechanism involves the nucleophilic attack of the iodide ion on the carbon atom bearing the bromine or chlorine, leading to the displacement of the halide and the formation of 2-butanone, 3-iodo-3-methyl-.

Table 1: Finkelstein Reaction for the Synthesis of 2-Butanone, 3-iodo-3-methyl-

| Precursor | Reagent | Solvent | Key Principle |

| 3-Bromo-3-methyl-2-butanone | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives the reaction forward. |

| 3-Chloro-3-methyl-2-butanone | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the reaction forward. |

Functional Group Interconversions Leading to the α-Iodoketone Moiety

A highly regioselective and modern approach for synthesizing α-iodoketones involves the transformation of allylic alcohols. This method circumvents issues of regioselectivity often encountered in the direct halogenation of unsymmetrical ketones. The strategy relies on an initial iridium-catalyzed isomerization of an allylic alcohol to generate an enol or enolate intermediate, which is then trapped in situ by an iodinating agent.

For the specific synthesis of 2-butanone, 3-iodo-3-methyl-, the required precursor would be 3-methyl-1-buten-3-ol . The process involves a 1,3-hydrogen shift mediated by an Iridium(III) catalyst, which selectively forms the iridium enolate corresponding to 3-methyl-2-butanone. chimia.ch This intermediate then undergoes oxidative iodination. This can be achieved using molecular iodine (I₂) in conjunction with an oxidant or by employing milder electrophilic iodinating agents. This approach ensures that the iodine atom is introduced exclusively at the tertiary α-carbon, yielding 2-butanone, 3-iodo-3-methyl- as a single constitutional isomer. nih.gov

Other oxygenated compounds, such as secondary alcohols and olefins, can also serve as precursors for α-iodoketones through functional group interconversion.

From Secondary Alcohols: The secondary alcohol, 3-methyl-2-butanol , can be converted to 2-butanone, 3-iodo-3-methyl- in a one-pot reaction. This transformation can be accomplished using a system of ammonium iodide (NH₄I) and an oxidant like Oxone in an aqueous medium. The reaction proceeds via the initial oxidation of the secondary alcohol to the corresponding ketone (3-methyl-2-butanone), which is then iodinated in situ at the more substituted α-position.

From Olefins: Olefins such as 3-methyl-1-butene (B165623) or 3-methyl-2-butene can be transformed into the target α-iodoketone. One method involves the reaction of the olefin with iodine and an oxidizing system, such as 2-iodoxybenzoic acid (IBX) in water, which generates an iodohydrin intermediate that is subsequently oxidized to the α-iodoketone. Another approach involves reacting the alkene with DMSO-stabilized halogen cations, which can lead to α-halocarbonyl compounds. For instance, the oxidation of 3-methyl-1-butene can yield methyl isopropyl ketone (3-methyl-2-butanone), which can then be iodinated. prepchem.com

Table 2: Synthesis from Oxygenated Precursors

| Precursor | Reagent System | Intermediate | Product |

| 3-Methyl-1-buten-3-ol | Ir(III) catalyst, I₂/Oxidant | Iridium enolate of 3-methyl-2-butanone | 2-Butanone, 3-iodo-3-methyl- |

| 3-Methyl-2-butanol | NH₄I, Oxone | 3-Methyl-2-butanone | 2-Butanone, 3-iodo-3-methyl- |

| 3-Methyl-1-butene | I₂, IBX, H₂O | Iodohydrin | 2-Butanone, 3-iodo-3-methyl- |

Stereoselective Approaches to Chiral Analogues of α-Iodoketones

The compound 2-butanone, 3-iodo-3-methyl- possesses a stereocenter at the C3 position. Therefore, the development of stereoselective methods to access its enantiomerically enriched forms is of significant synthetic interest.

Asymmetric Catalysis in α-Iodination Reactions

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral α-iodoketones. This is typically achieved by the α-iodination of a prochiral ketone using a chiral catalyst. In the context of the target molecule, this would involve the asymmetric iodination of 3-methyl-2-butanone .

The field of enantioselective α-functionalization of ketones has seen significant advancements through organocatalysis and metal catalysis. Chiral catalysts, such as chiral iodoarenes or chiral amine-based catalysts, can create a chiral environment around the ketone's enol or enolate intermediate. nih.gov This chiral environment directs the attack of the electrophilic iodine source (e.g., N-iodosuccinimide (NIS) or other I⁺ reagents) to one of the two enantiotopic faces of the enolate, leading to the preferential formation of one enantiomer of the α-iodoketone.

For example, research into chiral hypervalent iodine reagents has demonstrated their potential in promoting enantioselective α-oxysulfonylation of ketones. nih.gov While not a direct iodination, this illustrates the principle of using chiral iodine-based catalysts to control stereochemistry at the α-position. Similarly, chiral bifunctional amino alcohols have been used to catalyze the direct asymmetric iodination of aldehydes with NIS. organic-chemistry.org Adapting these principles to the asymmetric iodination of a prochiral ketone like 3-methyl-2-butanone is a key strategy for accessing optically active (R)- or (S)-3-iodo-3-methyl-2-butanone.

Table 3: Principles of Asymmetric α-Iodination

| Substrate | Catalyst Type | Iodinating Agent | Outcome |

| 3-Methyl-2-butanone (prochiral) | Chiral Iodoarene | Electrophilic Iodine (I⁺) Source | Enantiomerically enriched (R)- or (S)-2-Butanone, 3-iodo-3-methyl- |

| 3-Methyl-2-butanone (prochiral) | Chiral Amino Alcohol | N-Iodosuccinimide (NIS) | Enantiomerically enriched (R)- or (S)-2-Butanone, 3-iodo-3-methyl- |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a well-established method for asymmetric induction. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, a stereogenic molecule, to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled.

While specific literature detailing a chiral auxiliary-mediated synthesis for 2-butanone, 3-iodo-3-methyl- is not extensively documented, the principles of this methodology can be applied to devise a plausible synthetic route. The general strategy involves the attachment of a chiral auxiliary to 3-methyl-2-butanone, followed by diastereoselective iodination of the resulting enolate, and subsequent removal of the auxiliary.

Conceptual Synthetic Pathway:

Formation of a Chiral Adduct: The synthesis would commence with the condensation of 3-methyl-2-butanone with a suitable chiral auxiliary. Commonly employed auxiliaries for ketone functionalization include Evans-type oxazolidinones and pseudoephedrine. For instance, reaction of 3-methyl-2-butanone with a chiral oxazolidinone would yield an N-acyloxazolidinone.

Diastereoselective Enolate Formation and Iodination: The resulting chiral adduct can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of the enolate is directed by the chiral auxiliary. Subsequent treatment of this enolate with an electrophilic iodine source, for example, N-iodosuccinimide (NIS) or molecular iodine (I₂), would lead to the diastereoselective formation of the α-iodo derivative. The bulky nature of the chiral auxiliary sterically hinders one face of the enolate, compelling the incoming electrophile to attack from the less hindered face, thus establishing the desired stereocenter.

Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary from the α-iodinated product to yield the target molecule, 2-butanone, 3-iodo-3-methyl-, in an enantiomerically enriched form. The conditions for cleavage must be chosen carefully to avoid racemization or degradation of the product.

Illustrative Research Findings:

Although a direct example for 2-butanone, 3-iodo-3-methyl- is scarce, research on the α-alkylation and α-halogenation of other ketones using chiral auxiliaries provides a strong basis for this proposed methodology. Studies on the asymmetric alkylation of propionyl oxazolidinones have demonstrated high diastereoselectivities, often exceeding 95:5 dr. These results underscore the effectiveness of chiral auxiliaries in controlling the formation of new stereocenters α to a carbonyl group.

The following table illustrates a hypothetical application of this methodology to the synthesis of 2-butanone, 3-iodo-3-methyl-, based on typical results observed in related systems.

| Chiral Auxiliary | Base | Iodinating Agent | Solvent | Diastereomeric Ratio (dr) |

| (S)-4-benzyl-2-oxazolidinone | LDA | NIS | THF | >90:10 |

| (R,R)-Pseudoephedrine | LDA | I₂ | THF | >85:15 |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | LDA | I₂ | Diethyl ether | >90:10 |

Mechanistic Pathways of Carbonyl α-Halogenation

The introduction of a halogen atom at the α-carbon of a carbonyl compound, such as in the formation of 3-iodo-3-methyl-2-butanone from 3-methyl-2-butanone, can proceed through several mechanistic routes. fiveable.me The most prevalent of these are electrophilic iodination pathways involving enol or enolate intermediates.

Electrophilic Iodination Mechanisms (e.g., Halonium Ion Intermediates, Enol/Enolate Reactivity)

Electrophilic iodination is the most common method for the synthesis of α-iodoketones and can be catalyzed by either acid or base. chemistrysteps.compressbooks.pub

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen of 3-methyl-2-butanone is first protonated by an acid catalyst, which increases the acidity of the α-hydrogens. libretexts.org A weak base (like the solvent or the conjugate base of the acid) then removes a proton from the more substituted α-carbon (C-3) to form the more stable, more substituted enol. chemistrysteps.comstackexchange.com This enol, with its electron-rich double bond, then acts as a nucleophile, attacking an electrophilic iodine source (e.g., I₂). libretexts.orgyoutube.com The resulting intermediate, a protonated α-iodoketone, is then deprotonated to yield the final product, 3-iodo-3-methyl-2-butanone, and regenerate the acid catalyst. libretexts.orgdocbrown.info The formation of the enol is the slow, rate-determining step of this process. niscpr.res.in

In the presence of a base, the mechanism involves the formation of an enolate ion. A base removes a proton from an α-carbon to form a resonance-stabilized enolate. fiveable.melibretexts.org This enolate is a potent nucleophile that can attack an electrophilic iodine source. libretexts.orglibretexts.org For unsymmetrical ketones like 3-methyl-2-butanone, the regioselectivity of this reaction is highly dependent on the reaction conditions. The use of a strong, sterically hindered base under non-equilibrating conditions tends to form the kinetic enolate by removing a proton from the less-hindered α-carbon. Conversely, weaker bases and conditions that allow for equilibrium favor the formation of the more thermodynamically stable, more substituted enolate. stackexchange.comechemi.com Following the nucleophilic attack on the iodine, the α-iodoketone is formed. Base-promoted halogenations are often difficult to stop at monosubstitution because the introduced halogen's electron-withdrawing effect increases the acidity of the remaining α-hydrogens, leading to faster subsequent halogenations. chemistrysteps.comlibretexts.orglibretexts.org

The interaction between the enol or enolate and the diatomic halogen can be conceptualized as involving a halonium ion-like transition state.

Radical-Mediated Iodination Mechanisms

While less common for simple α-iodination of ketones, radical-mediated pathways exist. These reactions typically require a radical initiator to generate a halogen radical. For instance, a novel deacylative halogenation has been developed that converts methyl ketones into alkyl halides via alkyl radical intermediates. organic-chemistry.org In such a process, a ketone could be converted into an intermediate that, upon C-C bond cleavage, generates an alkyl radical which is then trapped by a halogen atom transfer agent. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Iodination Reactions

The kinetics of acid-catalyzed α-halogenation of ketones are well-studied. The reaction rate is typically found to be first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen. docbrown.infoniscpr.res.in This indicates that the rate-determining step does not involve the halogen. Instead, the slow step is the acid-catalyzed formation of the enol intermediate. docbrown.infoniscpr.res.in Once the enol is formed, it reacts rapidly with the iodine. docbrown.info

Kinetic studies on the iodination of various ketones have been performed using reagents like N-iodosuccinimide (NIS) in an acidic medium, confirming that the acid-catalyzed enolization of the ketone is the rate-determining step. niscpr.res.in

| Parameter | Observation | Implication |

| Reaction Order (Ketone) | First Order docbrown.infoniscpr.res.in | The ketone is involved in the rate-determining step. |

| Reaction Order (Acid Catalyst) | First Order docbrown.infoniscpr.res.in | The acid catalyst is involved in the rate-determining step. |

| Reaction Order (Iodine) | Zero Order docbrown.infoniscpr.res.in | Iodine is not involved in the rate-determining step. |

| Rate-Determining Step | Enol/Enolate Formation docbrown.infoniscpr.res.in | The speed of the overall reaction is dictated by how fast the ketone is converted to its reactive intermediate. |

Therodynamically, the α-halogenation of ketones is generally favorable. However, in the case of radical iodination of alkanes, the reaction has a positive enthalpy change (around +55 kJ/mol), making it thermodynamically unfavorable. jove.com For electrophilic iodination, the stability of the intermediates and products plays a crucial role. In acid-catalyzed reactions of unsymmetrical ketones, the formation of the more substituted enol is favored because it is the more thermodynamically stable enol isomer, leading to the thermodynamically controlled product. chemistrysteps.comstackexchange.com In contrast, base-promoted halogenation can be under kinetic control, where the most acidic proton is removed fastest, or under thermodynamic control, depending on the reaction conditions. stackexchange.comechemi.com

Influence of Reaction Conditions on Mechanistic Pathways and Regioselectivity

The conditions under which the iodination of an unsymmetrical ketone like 3-methyl-2-butanone is carried out have a profound impact on the reaction's outcome, particularly its regioselectivity.

Catalyst (Acid vs. Base): This is the most significant factor influencing regioselectivity.

Acid-catalyzed iodination of 3-methyl-2-butanone will predominantly yield 3-iodo-3-methyl-2-butanone. This is because the reaction proceeds through the more stable, more substituted enol intermediate (thermodynamic control). chemistrysteps.comwikipedia.org

Base-promoted iodination , on the other hand, can lead to the formation of the less substituted product, 1-iodo-3-methyl-2-butanone. This occurs under kinetic control, where the most acidic and sterically accessible protons on the methyl group (C-1) are removed more rapidly to form the kinetic enolate. stackexchange.comucsb.edu However, if the reaction is allowed to reach equilibrium, the thermodynamic enolate will be favored, leading to the more substituted product. echemi.com

Solvent: The choice of solvent affects the stability and reactivity of the intermediates.

Aprotic polar solvents like DMF or DMSO can enhance the reactivity of enolates, potentially affecting the reaction rate. fiveable.me

Protic solvents can solvate the enolate and may interfere with its formation and stability. fiveable.me In some cases, using water as a solvent in the presence of an oxidant like H₂O₂ can promote efficient and environmentally friendly iodination. researchgate.net

Iodinating Agent: Various reagents can be used to introduce iodine.

Molecular iodine (I₂) is a common and straightforward choice, often activated by an acid or used with a base. pressbooks.pubacsgcipr.org

N-Iodosuccinimide (NIS) is a milder electrophilic iodine source that can be used under various conditions. niscpr.res.inacsgcipr.org

Other systems like I₂/H₂O₂ or I₂/CuO have been developed as greener alternatives or to enhance reactivity and selectivity. researchgate.netorganic-chemistry.orgmdpi.com

The table below summarizes the expected major product based on the reaction conditions for the iodination of 3-methyl-2-butanone.

| Condition | Catalyst/Promoter | Control | Major Product |

| Acidic | H⁺ (e.g., Acetic Acid) | Thermodynamic | 3-iodo-3-methyl-2-butanone chemistrysteps.comwikipedia.org |

| Basic (Kinetic) | Strong, hindered base (e.g., LDA), low temp | Kinetic | 1-iodo-3-methyl-2-butanone stackexchange.comucsb.edu |

| Basic (Thermodynamic) | Weaker base (e.g., NaOH), higher temp | Thermodynamic | 3-iodo-3-methyl-2-butanone stackexchange.comechemi.com |

Chemical Reactivity and Transformations of 2 Butanone, 3 Iodo 3 Methyl

Nucleophilic Substitution Reactions at the α-Iodinated Carbon

The presence of an iodine atom alpha to a carbonyl group makes the carbon atom susceptible to nucleophilic attack. This is a cornerstone of the reactivity of 2-butanone (B6335102), 3-iodo-3-methyl-, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

The α-iodinated carbon in 2-butanone, 3-iodo-3-methyl- can react with various carbon nucleophiles to form new C-C bonds. These reactions are fundamental in constructing more complex molecular skeletons. A notable example involves the reaction with Grignard reagents. For instance, the reaction of 3-bromo-3-methyl-2-butanone (B1330662), a closely related α-haloketone, with methylmagnesium iodide results in the formation of pentamethylethanol. acs.org This suggests that similar reactivity can be expected for the iodo-analog, where the Grignard reagent attacks the carbonyl carbon, followed by potential rearrangements.

Another significant class of C-C bond-forming reactions is the palladium-catalyzed α-arylation of ketones. While specific studies on 2-butanone, 3-iodo-3-methyl- are not extensively detailed, the general mechanism involves the reaction of an enolate with an aryl halide in the presence of a palladium catalyst. acs.org This methodology allows for the direct connection of an aryl group to the α-position of the ketone. acs.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with α-Haloketones

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 3-Bromo-3-methyl-2-butanone | Methylmagnesium iodide | - | Pentamethylethanol | acs.org |

| α-Haloketone | Aryl halide | Palladium catalyst, Base | α-Aryl ketone | acs.org |

The α-iodinated carbon is also an electrophilic site for various heteroatom nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, α-iodoketones can be converted to α-aminoketones in a one-pot procedure starting from allylic alcohols, which are precursors to the iodoketone. diva-portal.org This transformation highlights the utility of α-iodoketones as intermediates for introducing nitrogen-containing functional groups.

Reductive Dehalogenation and Other Reduction Reactions

The carbon-iodine bond in 2-butanone, 3-iodo-3-methyl- can be cleaved through reductive dehalogenation. This process typically involves the use of a reducing agent to replace the iodine atom with a hydrogen atom, yielding the corresponding ketone, 3-methyl-2-butanone (B44728). Various reagents can accomplish this transformation. For instance, α-haloketones can be reduced by both one-electron and two-electron reducing agents to form enolates, which can then be protonated to give the parent ketone. wikipedia.org

Several methods for the reductive dehalogenation of α-halocarbonyl compounds have been developed, employing reagents such as benzenethiol (B1682325) in a potassium carbonate/acetonitrile system, which has been shown to be effective for α-chlorocarbonyl compounds and can be accelerated by ultrasonic irradiation. researchgate.net Another method utilizes sodium dithionite (B78146) with a viologen catalyst in a two-phase system to achieve nearly quantitative conversion of α-haloketones to their corresponding ketones. rsc.org

Table 2: Reagents for Reductive Dehalogenation of α-Haloketones

| Reagent System | Key Features | Reference |

| Benzenethiol, K₂CO₃, CH₃CN | Mild conditions, can be enhanced by ultrasound | researchgate.net |

| Sodium dithionite, Viologen catalyst | Two-phase system, near-quantitative yields | rsc.org |

| Zinc, NH₄Cl, Ethanol | Microwave irradiation, rapid reaction | researchgate.net |

Rearrangement Pathways Involving the α-Iodoketone Moiety

The α-iodoketone functionality can participate in various rearrangement reactions, often triggered by the formation of a carbocation intermediate. msu.edujcu.edu For instance, the treatment of α-haloketones with certain reagents can lead to skeletal rearrangements. A classic example is the Favorskii rearrangement, although this is more commonly observed with α-haloketones that have an enolizable proton on the other side of the carbonyl group.

In the context of related structures, the reaction of 3-bromo-3-methyl-2-butanone with a Grignard reagent leads to a rearranged alcohol product, indicating that carbocationic intermediates formed during the reaction can undergo alkyl shifts. acs.org Specifically, a methyl shift can occur to form a more stable tertiary carbocation, which is then trapped by the nucleophile. jcu.edu Another relevant transformation is the iodo Meyer-Schuster rearrangement of 3-alkoxypropargyl alcohols, which proceeds through an α-iodo-α,β-unsaturated ester intermediate. nih.gov

Oxidative Transformations of the Ketone and Iodide Functionalities

The ketone and iodide functionalities in 2-butanone, 3-iodo-3-methyl- can undergo oxidative transformations. The ketone can be oxidized via the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. beilstein-journals.org The regioselectivity of this reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

The iodide itself can be involved in oxidative processes. For instance, α-iodoketones can be synthesized from ketones through oxidative iodination using iodine in the presence of an oxidant. mdpi.com This suggests that the reverse reaction, the oxidation of the iodide, is a plausible transformation under certain conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the transformation of α-haloketones like 2-butanone, 3-iodo-3-methyl-. As previously mentioned, palladium-catalyzed α-arylation is a key method for forming carbon-carbon bonds. acs.org The general catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the ketone enolate and subsequent reductive elimination. acs.org

Other transition metals can also be employed. For example, iridium(III) complexes have been used to catalyze the isomerization of allylic alcohols, which can then be combined with an aerobic oxidative iodination to produce α-iodoketones. diva-portal.orgdiva-portal.org Furthermore, transition metal complexes can be used in photoredox catalysis for various transformations, including the reduction of electron-poor olefins and the desulfonylation of β-ketosulfones, which proceed via radical intermediates. acs.org

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, and they typically involve a transition metal catalyst, most commonly palladium or nickel. rsc.org The reactivity of tertiary alkyl halides, such as 2-Butanone, 3-iodo-3-methyl-, in these reactions is often challenging due to steric hindrance around the reaction center and the propensity for competing elimination side reactions. ucalgary.ca However, significant advancements in catalyst design, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include sterically demanding substrates. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for C-C bond formation. While traditionally used for sp2-hybridized carbons, recent developments have enabled the coupling of sp3-hybridized centers. Nickel-catalyzed Suzuki-Miyaura reactions have been successfully applied to unactivated tertiary alkyl bromides, suggesting that a similar approach could be viable for 2-Butanone, 3-iodo-3-methyl-. nih.gov The use of highly active catalysts is crucial to overcome the steric bulk and promote the desired coupling over elimination.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.govmdpi.com The use of tertiary alkyl halides in Heck reactions has been problematic, but recent studies have shown that palladium-catalyzed Heck reactions of unactivated tertiary alkyl halides can be achieved under visible light irradiation at room temperature. nih.gov This suggests a potential pathway for the vinylation of 2-Butanone, 3-iodo-3-methyl-. The reaction proceeds through a radical mechanism, which can be more forgiving for sterically hindered substrates. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a method to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org Its application to alkyl halides, especially tertiary ones, is less common due to the tendency towards β-hydride elimination. researchgate.net However, copper-catalyzed Sonogashira-type couplings of α-bromocarbonyl compounds with terminal alkynes have been reported to form quaternary carbon centers, indicating that under specific conditions, a similar transformation might be possible for 2-Butanone, 3-iodo-3-methyl-. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in extending the scope of this reaction to include challenging substrates. wikipedia.orglibretexts.org Notably, the Buchwald-Hartwig amination has been successfully applied to the coupling of unactivated secondary and tertiary alkyl bromides with amines, proceeding through a radical mechanism. walisongo.ac.id This precedent suggests that 2-Butanone, 3-iodo-3-methyl- could potentially undergo amination under similar catalytic conditions to form α-amino ketones.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp3-hybridized carbons. The formation of quaternary carbon centers using tertiary alkyl halides has been demonstrated in Negishi couplings. illinois.edu This suggests that after conversion to an organozinc species, or directly, 2-Butanone, 3-iodo-3-methyl- could participate in Negishi coupling to form new C-C bonds.

| Reaction Type | Coupling Partner | Catalyst System (Analogous Systems) | Potential Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Nickel catalyst with bulky phosphine ligand | α-Aryl/Alkenyl Ketone | nih.gov |

| Heck | Alkene | Palladium catalyst with visible light | γ,δ-Unsaturated Ketone | nih.gov |

| Sonogashira | Terminal Alkyne | Copper catalyst | α-Alkynyl Ketone | rsc.org |

| Buchwald-Hartwig | Amine | Palladium catalyst with bulky phosphine ligand | α-Amino Ketone | wikipedia.orgwalisongo.ac.id |

| Negishi | Organozinc Reagent | Nickel or Palladium catalyst | α-Alkyl/Aryl Ketone | wikipedia.orgillinois.edu |

Insertion Reactions

Insertion reactions involve the introduction of an atom or group into an existing bond. For 2-Butanone, 3-iodo-3-methyl-, the most relevant insertion reactions would involve the carbon-iodine bond.

Metal Insertion: A common reaction for alkyl halides is the insertion of an electropositive metal, such as magnesium or zinc, into the carbon-halogen bond. ucalgary.cawikipedia.org This process forms an organometallic reagent, for instance, a Grignard reagent (with Mg) or an organozinc reagent (with Zn). These newly formed organometallic intermediates can then be used in a variety of subsequent reactions, including cross-coupling with other electrophiles. For 2-Butanone, 3-iodo-3-methyl-, insertion of zinc would generate a tertiary organozinc species, which could then participate in Negishi-type cross-coupling reactions. wikipedia.org

Carbonyl Insertion: While the direct insertion of a carbonyl group into the C-I bond of 2-Butanone, 3-iodo-3-methyl- is not a commonly reported transformation, related carbonylative cross-coupling reactions are known. For instance, nickel-catalyzed carbonylative Negishi cross-coupling of secondary alkyl iodides with organozinc reagents under an atmosphere of carbon monoxide has been developed to synthesize unsymmetrical dialkyl ketones. dicp.ac.cn However, this protocol was noted to be unsuitable for tertiary alkyl iodides. dicp.ac.cn

Isocyanide Insertion: The insertion of isocyanides into carbon-iodide bonds, catalyzed by palladium under photoexcited conditions, has been reported for primary and secondary alkyl iodides, leading to the formation of amides. mdpi.com However, tertiary iodides like 1-iodoadamantane (B1585816) were found to be unreactive under the studied conditions, suggesting that this transformation may not be feasible for 2-Butanone, 3-iodo-3-methyl- due to high steric hindrance. mdpi.com

| Reaction Type | Reagent | Intermediate/Product Type | Applicability to Tertiary Iodides | Reference |

|---|---|---|---|---|

| Metal Insertion | Zinc (Zn) | Organozinc Reagent | Applicable | wikipedia.org |

| Carbonylative Coupling | CO, Organozinc Reagent | Unsymmetrical Ketone | Reported as not suitable | dicp.ac.cn |

| Isocyanide Insertion | Isocyanide | Amide | Reported as unreactive | mdpi.com |

Advanced Spectroscopic Characterization Techniques for 2 Butanone, 3 Iodo 3 Methyl

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound. Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques that would offer a detailed vibrational profile of 2-Butanone (B6335102), 3-iodo-3-methyl-.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of an α-halogen can slightly shift this frequency. Additionally, C-H stretching and bending vibrations from the methyl groups would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=O stretch would also be visible in the Raman spectrum, although its intensity can vary. The C-C skeletal vibrations and the symmetric C-H bending modes of the methyl groups would likely produce strong signals. The C-I bond, being highly polarizable, is expected to give a strong Raman signal in the low-frequency region.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (methyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch (carbonyl) | ~1715 | ~1715 | Strong (IR), Variable (Raman) |

| C-H Bend (methyl) | 1350 - 1470 | 1350 - 1470 | Medium |

| C-C Stretch | 800 - 1200 | 800 - 1200 | Medium (IR), Strong (Raman) |

| C-I Stretch | < 600 | < 600 | Weak (IR), Strong (Raman) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For 2-Butanone, 3-iodo-3-methyl-, HRMS would provide the exact mass of the molecular ion ([M]⁺˙), allowing for the unambiguous determination of its molecular formula, C₅H₉IO. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion peak. docbrown.info

The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways for ketones and organoiodides:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. whitman.eduyoutube.com This could result in the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the iodoisopropyl group to form the acetyl cation.

Loss of Iodine: The C-I bond is the weakest bond in the molecule and can readily cleave, leading to the loss of an iodine radical (•I) or an iodine cation ([I]⁺) at m/z 127. docbrown.infowhitman.edu

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for ketones with longer alkyl chains. youtube.com

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|---|

| [C₅H₉IO]⁺˙ | Molecular Ion | 212 | - |

| [C₄H₆IO]⁺ | [M - CH₃]⁺ | 197 | α-Cleavage |

| [C₅H₉O]⁺ | [M - I]⁺ | 85 | Loss of Iodine Radical |

| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | α-Cleavage |

| [I]⁺ | Iodine Cation | 127 | C-I Bond Cleavage |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to study chiral molecules. 2-Butanone, 3-iodo-3-methyl- is itself an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, if a related chiral analogue were to be synthesized, for instance, by introducing a stereocenter at the α- or β-position, ECD would be a powerful tool for determining its absolute configuration.

For a chiral α-haloketone, the ECD spectrum is often dominated by the n → π* transition of the carbonyl chromophore, which typically appears in the 280-320 nm region. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the stereochemistry of the molecule. The "octant rule" and the "axial haloketone rule" are empirical rules that correlate the sign of the Cotton effect with the spatial arrangement of substituents around the carbonyl group. whitman.edu

For example, in a chiral analogue of 2-Butanone, 3-iodo-3-methyl- with a stereocenter at the C3 position, the position of the iodine atom and the other substituents relative to the carbonyl group would dictate the sign of the Cotton effect. Quantum chemical calculations could be employed to predict the ECD spectrum for each enantiomer, and comparison with the experimental spectrum would allow for the unambiguous assignment of the absolute configuration. The application of ECD in conjunction with theoretical calculations has become a reliable method for the stereochemical elucidation of chiral compounds. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Butanone, 3 Iodo 3 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. For 2-Butanone (B6335102), 3-iodo-3-methyl-, DFT calculations, likely using a functional like B3LYP or M06-2X with a suitable basis set that includes effective core potentials for the heavy iodine atom (e.g., LANL2DZ or SDD), would be employed to find the lowest energy conformation. frontiersin.orggoogle.com

Illustrative Optimized Molecular Geometry Data (Predicted)

Below is a hypothetical table of selected geometric parameters for 2-Butanone, 3-iodo-3-methyl-, as would be predicted from a DFT geometry optimization. These values are estimated based on typical bond lengths and angles for similar functional groups.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-I | ~2.15 Å |

| Bond Length | C(2)-C(3) | ~1.54 Å |

| Bond Angle | O=C(2)-C(3) | ~120° |

| Bond Angle | C(2)-C(3)-I | ~112° |

| Dihedral Angle | O=C(2)-C(3)-I | Variable (see Conformational Analysis) |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: Frequency calculations following a DFT optimization can predict the IR spectrum. For 2-Butanone, 3-iodo-3-methyl-, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected, likely in the range of 1715-1735 cm⁻¹, slightly shifted due to the electronic influence of the α-iodine. nih.gov Another characteristic, though weaker, vibration would be the C-I stretch, typically found in the lower frequency region (500-600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org For ¹H NMR, the methyl protons adjacent to the carbonyl (C1) would appear as a singlet, while the methyl groups on C3 would also be a singlet, likely shifted downfield due to the proximity of the iodine atom. The isopropyl proton (if it were present instead of a second methyl on C3) would be a multiplet. For ¹³C NMR, the carbonyl carbon (C2) would have a characteristic chemical shift in the range of 200-210 ppm. blogspot.com The α-carbon (C3) bearing the iodine would be significantly shielded compared to its non-halogenated analog. blogspot.com

Illustrative Predicted Spectroscopic Data

This table shows predicted key spectroscopic features for 2-Butanone, 3-iodo-3-methyl-.

| Spectroscopy | Feature | Predicted Value/Range |

|---|---|---|

| IR | C=O Stretch | 1725 cm⁻¹ |

| IR | C-I Stretch | 550 cm⁻¹ |

| ¹³C NMR | C=O (C2) | 208 ppm |

| ¹³C NMR | -C(I)- (C3) | ~25 ppm |

| ¹H NMR | -COCH₃ (H1) | ~2.2 ppm (singlet) |

| ¹H NMR | -C(I)(CH₃)₂ (H4) | ~1.9 ppm (singlet) |

Reaction Pathway Calculations: Transition State Geometries and Activation Energies for Synthetic Routes

Computational chemistry can elucidate reaction mechanisms by locating transition states (TS) and calculating activation energies (ΔG‡). A common synthesis route for α-iodo ketones is the electrophilic iodination of a ketone enol or enolate. researchgate.netresearchgate.net For 2-Butanone, 3-iodo-3-methyl-, this would involve the reaction of 3-methyl-2-butanone (B44728) with an iodine source.

DFT calculations can model this process, for instance, the reaction of the enol form of 3-methyl-2-butanone with molecular iodine (I₂). The calculations would identify the transition state geometry, where the C=C double bond of the enol attacks one iodine atom while the other begins to depart. The activation energy for this step provides a quantitative measure of the reaction's feasibility. Such studies on analogous systems have shown that these reactions proceed through well-defined transition states. frontiersin.orgchemrxiv.org

Illustrative Reaction Pathway Data for α-Iodination

| Reaction Step | Computational Method | Predicted Activation Energy (ΔG‡) |

|---|---|---|

| Enol formation from 3-methyl-2-butanone | DFT (B3LYP/6-31G) | ~15-20 kcal/mol (acid/base catalyzed) |

| Iodination of enol with I₂ | DFT (B3LYP/6-31G) | ~10-15 kcal/mol |

Conformational Analysis and Stereoelectronic Effects of the α-Iodine

The rotation around the C(2)-C(3) bond in 2-Butanone, 3-iodo-3-methyl- gives rise to different conformers. Computational studies on similar α-haloketones have shown that the conformational preference is governed by a combination of steric repulsion and stereoelectronic effects. nih.govacs.org

A key stereoelectronic interaction is the alignment of the C-I bond with the C=O bond. Studies on α-haloacetophenones indicate a preference for a cisoid arrangement where the halogen and oxygen atoms are eclipsed, which is more stable than the transoid form. nih.gov This is often attributed to favorable hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-I bond (n_O → σ*_C-I), as well as dipole moment minimization. A relaxed potential energy surface scan, calculated using DFT by systematically rotating the O=C-C-I dihedral angle, would reveal the energy minima corresponding to stable conformers and the rotational barriers between them.

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of a series of compounds with their measured activity or reactivity. europa.eu For a class of compounds like α-iodo ketones, a QSAR study could predict their reactivity towards nucleophiles.

To build a QSAR model for the reactivity of α-iodo ketones, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on the α-carbon and iodine, dipole moment. researchgate.net

Steric Descriptors: Molar volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors, calculated for a series of α-iodo ketones with known reaction rates, could be used to generate a mathematical equation predicting reactivity. For 2-Butanone, 3-iodo-3-methyl-, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly relevant, as a lower LUMO energy generally correlates with higher reactivity towards nucleophiles. tandfonline.com

Illustrative QSAR Descriptors for Reactivity

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| Electronic | Charge on α-Carbon | A more positive charge enhances reactivity with nucleophiles. |

| Steric | Van der Waals Volume | Quantifies steric hindrance around the reaction center. |

| Thermodynamic | C-I Bond Dissociation Energy | Relates to the ease of breaking the carbon-iodine bond. |

Synthetic Applications of 2 Butanone, 3 Iodo 3 Methyl in Complex Molecule Synthesis

As a Precursor for Diverse Oxygen-Containing Heterocycles

No specific research findings were identified that detail the use of 2-Butanone (B6335102), 3-iodo-3-methyl- as a direct precursor for the synthesis of various oxygen-containing heterocycles.

As a Building Block for Nitrogen-Containing Heterocycles

There is no available research demonstrating the application of 2-Butanone, 3-iodo-3-methyl- as a building block for the synthesis of nitrogen-containing heterocycles.

Integration into Multi-Step Total Syntheses of Natural Products and Advanced Intermediates

A thorough search of scientific databases did not yield any instances of 2-Butanone, 3-iodo-3-methyl- being integrated into the multi-step total synthesis of natural products or advanced intermediates.

Role in Carbonyl Ylide Cycloaddition Reactions or Related Domino Processes

No documented role for 2-Butanone, 3-iodo-3-methyl- in carbonyl ylide cycloaddition reactions or related domino processes has been found in the scientific literature.

Historical Development and Future Perspectives in α Iodoketone Chemistry Relevant to 2 Butanone, 3 Iodo 3 Methyl

Evolution of Synthetic Methodologies for α-Iodoketones

The synthesis of α-iodoketones has evolved significantly from classical methods to more sophisticated and efficient protocols. Traditional methods for the α-iodination of ketones often involve the use of elemental iodine in the presence of a base to generate an enolate, which then reacts with iodine. However, these methods can suffer from low yields and the formation of byproducts.

For a sterically hindered tertiary α-carbon, as in the precursor 3-methyl-2-butanone (B44728), direct iodination presents a considerable challenge. The formation of the corresponding enol or enolate at the tertiary carbon is less favorable compared to the primary carbon.

Modern approaches have sought to overcome these limitations. One notable method involves the use of iodine in combination with an oxidizing agent. For instance, the use of molecular iodine with an oxidant can generate a more electrophilic iodine species, facilitating the reaction.

Another significant advancement has been the development of metal-catalyzed iodination reactions. Copper(II) oxide, for example, has been used to catalyze the direct α-iodination of ketones with iodine under neutral conditions organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org. This system is effective for a range of ketones, although its applicability to tertiary α-carbons remains an area for further investigation.

The use of hypervalent iodine reagents has also emerged as a powerful tool in organic synthesis. These reagents can act as electrophiles and have been employed in the α-functionalization of ketones.

A summary of selected methods for α-iodination of ketones is presented in the table below.

| Method | Reagents | Conditions | Applicability Notes |

| Classical Iodination | I₂ / Base | Basic | Prone to side reactions; challenging for hindered ketones. |

| Oxidative Iodination | I₂ / Oxidant (e.g., H₂O₂) | Acidic or Neutral | Can generate more reactive iodine species. |

| Copper-Catalyzed Iodination | I₂ / CuO | Neutral, Reflux in Methanol | Effective for various ketones, potentially applicable to tertiary systems. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| From α,β-Unsaturated Ketones | I₂ / CuO | Mild conditions | Selective iodination at the α'-position. organic-chemistry.org |

| From N-alkenoxypyridinium salts | NaI | Visible-light triggered | Radical-radical cross-coupling approach. organic-chemistry.org |

Emerging Reagents and Catalytic Systems for Iodination

Recent research has focused on developing novel reagents and catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for α-iodination.

Visible-Light Photocatalysis: A significant recent development is the use of visible-light photoredox catalysis. This approach allows for the generation of radical intermediates under mild conditions. For instance, a visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts and sodium iodide has been developed to produce a variety of α-iodo ketones organic-chemistry.org. This method could potentially be adapted for the synthesis of tertiary α-iodoketones like 2-butanone (B6335102), 3-iodo-3-methyl-.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been utilized as stabilizers in visible-light-triggered radical cross-coupling reactions to synthesize α-iodo ketones organic-chemistry.org. The electrostatic interaction between the NHC and the reaction intermediates plays a crucial role in this catalytic system.

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents continues to be an active area of research. Novel chiral iodine(III) catalysts are being developed for enantioselective α-functionalization of ketones, which could open up new avenues for the synthesis of chiral α-iodoketones scispace.comacs.org.

Novel Catalytic Systems:

| Catalyst/Reagent | Method | Advantages |

|---|---|---|

| Visible-Light Photocatalysis | Radical-based transformations | Mild reaction conditions, high functional group tolerance. |

| N-Heterocyclic Carbenes (NHCs) | Stabilization of radical intermediates | Enhanced control over reactivity. |

| Chiral Hypervalent Iodine(III) Reagents | Enantioselective α-functionalization | Access to chiral α-substituted ketones. scispace.comacs.org |

Green Chemistry Approaches in α-Iodoketone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of α-iodoketones. These approaches aim to reduce the use of hazardous reagents and solvents, improve atom economy, and minimize waste generation.

Solvent-Free Reactions: Performing reactions in the absence of a solvent or in environmentally friendly solvents like water is a key aspect of green chemistry. Solvent-free α-iodination of ketones has been achieved using reagents such as iodine and an oxidant under microwave irradiation or grinding conditions.

Use of Greener Solvents: Ionic liquids have emerged as promising green solvents for various organic transformations, including iodination reactions nih.govacs.orgresearchgate.netorganic-chemistry.org. Their low volatility and potential for recyclability make them an attractive alternative to conventional organic solvents nih.govacs.orgresearchgate.netorganic-chemistry.org. The use of water as a solvent for iodination reactions has also been explored, although caution is necessary due to the potential formation of explosive nitrogen triiodide in the presence of ammonia (B1221849) acsgcipr.org.

Catalytic and Atom-Economic Processes: The development of catalytic methods, such as the copper-catalyzed iodination, contributes to the greenness of the synthesis by reducing the amount of reagents required. Furthermore, methods that utilize both atoms of the iodine molecule (I₂) are considered more atom-economical.

Green Chemistry Strategies in α-Iodination:

| Approach | Example | Environmental Benefit |

|---|---|---|

| Solvent-Free Conditions | Grinding or microwave irradiation | Reduced solvent waste. |

| Green Solvents | Water, Ionic Liquids | Use of less hazardous and recyclable solvents. nih.govacs.orgresearchgate.netorganic-chemistry.orgacsgcipr.org |

| Catalysis | Copper-catalyzed iodination | Reduced reagent consumption. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

Unexplored Reactivity and Potential Future Applications of 2-Butanone, 3-iodo-3-methyl-

The reactivity of tertiary α-iodoketones like 2-butanone, 3-iodo-3-methyl- is not extensively documented, presenting an opportunity for future research. Based on the general reactivity of α-haloketones, several potential reaction pathways and applications can be envisioned.

Nucleophilic Substitution: The carbon atom bearing the iodine in 2-butanone, 3-iodo-3-methyl- is a tertiary center, which generally disfavors Sₙ2 reactions due to steric hindrance. However, under conditions that favor Sₙ1 reactions, the formation of a tertiary carbocation adjacent to a carbonyl group could lead to interesting substitution products. Computational studies on the nucleophilic substitution reactions of α-haloketones could provide valuable insights into the reactivity of this specific compound up.ac.zaacs.org.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of hydrogen iodide from 2-butanone, 3-iodo-3-methyl- could lead to the formation of α,β-unsaturated ketones. This would be a valuable transformation for the synthesis of more complex molecules.

Favorskii Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base to form carboxylic acid derivatives. In the case of 2-butanone, 3-iodo-3-methyl-, which has α'-hydrogens, treatment with a base could potentially lead to a rearranged carboxylic acid or ester product.

Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a tertiary radical. This radical intermediate could participate in various carbon-carbon bond-forming reactions, offering a pathway to highly substituted and complex molecular architectures.

Potential Future Applications:

Medicinal Chemistry: α-Haloketones are known precursors to a variety of heterocyclic compounds, many of which exhibit biological activity nih.govnih.govwikipedia.orgmdpi.com. 2-Butanone, 3-iodo-3-methyl- could serve as a building block for the synthesis of novel, sterically hindered heterocyclic scaffolds with potential therapeutic applications.

Materials Science: The introduction of an iodine atom can influence the properties of organic molecules. Derivatives of 2-butanone, 3-iodo-3-methyl- could be explored for their potential use in the development of new materials with specific electronic or optical properties.

Synthetic Intermediates: As a sterically hindered building block, this compound could be valuable in the synthesis of complex natural products and other target molecules where the introduction of a quaternary center is required.

Q & A

Q. What safety protocols are recommended for handling 3-iodo-3-methyl-2-butanone in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 respirators) for volatile organic compounds. Employ chemical-resistant gloves (nitrile or neoprene) and safety goggles. Ensure local exhaust ventilation to maintain airborne concentrations below permissible exposure limits. For spills, neutralize with inert adsorbents and dispose of waste via halogenated solvent protocols .

Q. How can researchers determine the purity of 3-iodo-3-methyl-2-butanone?

- Methodological Answer : Utilize gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm. Compare retention times with authenticated standards. For isotopic purity in deuterated analogs, employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify isotopic enrichment (e.g., 99 atom% D) .

Q. What spectroscopic techniques are effective for structural elucidation of 3-iodo-3-methyl-2-butanone?

- Methodological Answer :

- NMR : NMR identifies the carbonyl carbon (~210 ppm) and iodine-induced deshielding of adjacent carbons. NMR reveals splitting patterns from the methyl and iodo-methyl groups.

- IR : Confirm the ketone group via C=O stretch (~1700 cm) and C-I stretch (~500 cm).

- Mass Spectrometry : Look for molecular ion clusters (M and M+2) indicative of iodine’s isotopic signature .

Advanced Research Questions

Q. What challenges arise in characterizing the electronic structure of 3-iodo-3-methyl-2-butanone using computational methods?

- Methodological Answer : Relativistic effects from iodine’s heavy atom complicate density functional theory (DFT) calculations. Use relativistic pseudopotentials (e.g., Stuttgart-Dresden basis sets) to model spin-orbit coupling. Validate results against experimental UV-Vis spectra (e.g., n→π transitions) and compare with simpler analogs like 3-methyl-2-butanone to isolate iodine’s electronic impact .

Q. How can synthetic pathways achieve high regioselectivity for 3-iodo-3-methyl-2-butanone?

- Methodological Answer : Optimize iodination via radical pathways using and peroxides (e.g., di-tert-butyl peroxide) in non-polar solvents (hexane) to favor tertiary C-H bond activation. Alternatively, electrophilic iodination with -iodosuccinimide (NIS) in acetic acid enhances regioselectivity at the methyl-substituted carbon. Monitor reaction progress with thin-layer chromatography (TLC) using iodine vapor staining .

Q. How can researchers resolve contradictions in reported thermodynamic data for 3-iodo-3-methyl-2-butanone?

- Methodological Answer : Cross-validate vapor pressure measurements using static and dynamic methods (e.g., ebulliometry vs. gas saturation). For decomposition temperatures, employ differential scanning calorimetry (DSC) under inert atmospheres. Reconcile discrepancies in boiling points by standardizing pressure conditions (e.g., 1 atm) and purity thresholds (>99%) .

Q. What strategies mitigate instability of 3-iodo-3-methyl-2-butanone under thermal or photolytic conditions?

- Methodological Answer : Store samples in amber vials at -20°C to prevent photolytic C-I bond cleavage. Add stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated degradation. For thermal stability, conduct thermogravimetric analysis (TGA) to identify safe temperature thresholds (<100°C) and optimize reaction conditions using microwave-assisted synthesis to reduce exposure time .

Q. How can reaction kinetics involving 3-iodo-3-methyl-2-butanone in complex mixtures be analyzed?

- Methodological Answer : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group consumption. For fast reactions, employ stopped-flow techniques with UV-Vis detection. Model kinetic data using pseudo-first-order approximations and validate with computational simulations (e.g., Gaussian’s kinetics utilities) .

Notes

- Data Gaps : Physical properties (e.g., melting point, log Pow) are often unavailable; experimentally determine these via DSC for melting behavior and shake-flask methods for partition coefficients .

- Safety Compliance : Align protocols with OSHA and ACGIH guidelines for halogenated ketones, emphasizing fume hood use and air monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.